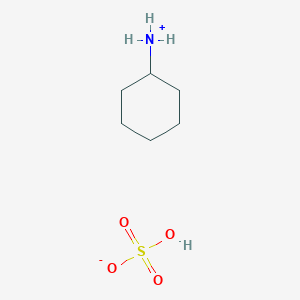

Cyclohexylammonium hydrogen sulfate

Description

Cyclohexylammonium hydrogen sulfate (C₆H₁₁NH₃⁺HSO₄⁻) is an ionic compound comprising a cyclohexylammonium cation and a hydrogen sulfate anion. These compounds often serve as precursors for nanomaterials or catalysts due to their ability to form supramolecular networks via hydrogen bonding and van der Waals interactions . This article compares this compound with structurally and functionally related compounds, focusing on physicochemical properties, structural motifs, and applications.

Properties

IUPAC Name |

cyclohexylazanium;hydrogen sulfate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N.H2O4S/c7-6-4-2-1-3-5-6;1-5(2,3)4/h6H,1-5,7H2;(H2,1,2,3,4) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGDUGERAJGGXFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)[NH3+].OS(=O)(=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

19834-02-7, 17911-61-4 | |

| Details | Compound: Cyclohexanamine, sulfate (2:1) | |

| Record name | Sulfuric acid, compd. with cyclohexanamine (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19834-02-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Details | Compound: Cyclohexanamine, sulfate (2:1) | |

| Record name | Cyclohexanamine, sulfate (2:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17911-61-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

197.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Acid-Base Reaction Method

The most straightforward method to prepare this compound involves the neutralization reaction between cyclohexylamine and sulfuric acid or sulfur oxoacids. The reaction proceeds as follows:

$$

\text{Cyclohexylamine} + \text{Sulfuric Acid} \rightarrow \text{this compound}

$$

This method typically involves mixing cyclohexylamine with sulfuric acid in a controlled stoichiometric ratio under cooling due to the exothermic nature of the reaction. The product crystallizes out or is isolated by evaporation and drying.

Recovery from By-Products of Sulfonation Processes

Cyclohexylammonium sulfate often forms as a by-product during the sulfonation of cyclohexylamine to produce cyclohexylsulfamic acid and its salts. Recovery of this compound or its related salts is economically important due to the cost of cyclohexylamine.

- A patented process (US3313851A) describes the recovery of cyclohexylamine from cyclohexylammonium sulfate by treating an aqueous solution of the sulfate salt with sodium hydroxide.

- Sodium hydroxide is added in excess to liberate free cyclohexylamine, which separates as a supernatant layer.

- The process requires at least 9.5% by weight sodium hydroxide concentration in the aqueous phase to ensure near-complete recovery.

- This method is valuable for regenerating cyclohexylamine and recovering this compound salts from reaction mixtures.

Indirect Synthesis via Cyclohexylamine Production

Since this compound is derived from cyclohexylamine, improvements in cyclohexylamine synthesis indirectly affect the availability and purity of the sulfate salt.

- Cyclohexylamine is commonly produced by catalytic hydrogenation of aniline.

- Recent methods improve yield and selectivity via modified catalysts, such as phosphoric acid-modified alumina supports doped with cobalt and alkali or Group IIB metals.

- These catalysts achieve cyclohexylamine yields around 81.5% with selectivities above 91.5%.

- Although this relates to cyclohexylamine production, the purity and availability of cyclohexylamine impact the subsequent preparation of this compound.

Comparative Analysis of Preparation Methods

| Method | Key Conditions | Yield/Selectivity | Advantages | Disadvantages |

|---|---|---|---|---|

| Direct Neutralization | Room temperature, controlled acid-base mixing | High purity, simple | Simple, low cost, scalable | Exothermic, requires cooling |

| Vapor Phase Sulfonation | <80°C with inert gas dilution, then 90–150°C heating | Moderate yield, improved by heating | Industrial scale, controlled reaction | Complex setup, exothermic, impurities |

| Recovery from By-Products | Sodium hydroxide treatment, >9.5% NaOH concentration | Near complete recovery of cyclohexylamine | Cost-effective recycling, reduces waste | Requires handling of caustic solutions |

| Indirect via Cyclohexylamine | Catalytic hydrogenation of aniline | ~81.5% yield, >91.5% selectivity | High purity cyclohexylamine precursor | Requires catalyst preparation, high pressure |

Detailed Reaction Conditions and Outcomes

Vapor Phase Sulfonation (DE1768217B1)

| Parameter | Value |

|---|---|

| Reactants | Cyclohexylamine, SO3 diluted with inert gas |

| Temperature (vapor phase) | ≤ 80°C |

| Post-reaction heating | 90–150°C in cyclohexylamine |

| Reaction type | Highly exothermic |

| Product | Cyclohexylammonium-N-cyclohexylsulfamate (precursor) |

| Yield | Low without heating; improved after heating |

| Impurities | Present without post-treatment |

Recovery from Cyclohexylammonium Sulfate (US3313851A)

| Parameter | Value |

|---|---|

| Starting material | Aqueous cyclohexylammonium sulfate solution |

| Sodium hydroxide conc. | ≥ 9.5% in aqueous phase |

| Sodium hydroxide form | Concentrated aqueous solution or dry solid |

| Separation | Two-phase separation: aqueous NaOH bottom layer and cyclohexylamine top layer |

| Cyclohexylamine concentration | Up to 85% in top layer after treatment |

| Water content in top layer | Reduced from ~30% to ~15% with higher NaOH concentration |

Cyclohexylamine Synthesis for Precursor Supply (from CN109651164A)

| Catalyst Support Modification | Yield (%) | Selectivity (%) |

|---|---|---|

| Phosphoric acid-modified Al2O3 | 81.55 | 91.56 |

| Diammonium hydrogen phosphate-modified Al2O3 | 81.46 | 91.47 |

| Unmodified Al2O3 (comparative) | 81.45 | 91.48 |

Chemical Reactions Analysis

Types of Reactions

Cyclohexylammonium hydrogen sulfate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form cyclohexanone and other oxidation products.

Reduction: It can be reduced to cyclohexylamine.

Substitution: The sulfate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

Oxidation: Cyclohexanone and other oxidized derivatives.

Reduction: Cyclohexylamine.

Substitution: Products vary based on the nucleophile used.

Scientific Research Applications

Cyclohexylammonium hydrogen sulfate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.

Biology: The compound is used in the study of enzyme kinetics and as a buffer in biochemical assays.

Industry: this compound is used in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of cyclohexylammonium hydrogen sulfate involves its interaction with various molecular targets. In biological systems, it can act as a proton donor or acceptor, influencing enzyme activity and metabolic pathways. The sulfate group can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s reactivity and stability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

Cyclohexylammonium Thiocyanate (C₆H₁₁NH₃⁺SCN⁻) :

- The cyclohexylammonium cation adopts a slightly distorted chair conformation with an equatorial ammonium group to minimize steric strain .

- The thiocyanate anion acts as a bidentate ligand, enabling coordination to transition metals (e.g., Co²⁺, Ni²⁺) to form complexes like (HCHA)₂[Co(NCS)₄], which exhibit 3D supramolecular networks .

- Key structural parameters: Puckering amplitude $ Q = 0.5669 \, \text{Å} $, bond angles consistent with similar ammonium salts .

Cyclohexylammonium Polymolybdates :

- Hydrogen Sulfate Derivatives: While direct data for cyclohexylammonium hydrogen sulfate is lacking, sodium hydrogen sulfate monohydrate (NaHSO₄·H₂O) and hydroxylammonium sulfate ((NH₃OH)₂SO₄) provide reference points:

- NaHSO₄·H₂O: Melting point ~58.5°C, water-soluble, acidic (pH ~1.5 in solution) .

- Hydroxylammonium sulfate: Highly corrosive, decomposes at 170°C, acute oral toxicity (LD₅₀ = 1500 mg/kg in rats) .

Physicochemical Properties

Q & A

Q. What are the established methods for synthesizing cyclohexylammonium hydrogen sulfate, and how can purity be ensured?

this compound is typically synthesized via acid-base reactions between cyclohexylamine and sulfuric acid. A critical step involves purification to remove by-products like cyclohexylamine sulfate. Evidence from patent literature describes fractional crystallization at controlled temperatures (e.g., filtering at 62–140°C using a temperature-dependent solubility formula) to isolate the pure compound . Purity validation often employs X-ray diffraction (XRD) to confirm crystal structure and titration methods to quantify residual sulfate impurities.

Q. How is the crystal structure of this compound characterized, and what hydrogen-bonding motifs are observed?

Single-crystal XRD using programs like SHELXL reveals a monoclinic lattice (space group P21/c) with cyclohexylammonium cations and hydrogen sulfate anions. The ammonium group forms three N–H···O hydrogen bonds with sulfate oxygens, creating a layered structure. Distorted chair conformations of the cyclohexyl ring minimize steric strain, as observed in analogous cyclohexylammonium salts .

Q. What analytical techniques are suitable for quantifying this compound in biological or chemical assays?

High-performance liquid chromatography (HPLC) with a C18 column and phosphate-buffered mobile phases (e.g., tetrabutylammonium hydrogen sulfate as an ion-pairing agent) is effective. UV detection at 200–220 nm or derivatization with tris-(cyclohexylammonium)-ascorbic acid-2-phosphate enhances sensitivity . Spectrophotometric methods (e.g., alkaline phosphatase assays at 405 nm) are also used for enzymatic studies .

Advanced Research Questions

Q. How do solvothermal synthesis conditions influence the structural diversity of cyclohexylammonium-templated materials?

Cyclohexylammonium’s primary amine group enables strong hydrogen bonding with inorganic frameworks (e.g., aluminophosphates), directing layered or chain-like structures. Subtle changes in pH, solvent, or temperature alter framework topology. For example, solvothermal synthesis at 150–180°C produces isostructural aluminophosphate layers (UT-3/UT-5), while steric crowding from co-templates (e.g., triethylamine) disrupts long-range order .

Q. What experimental strategies resolve contradictions in conductivity data for sulfate-containing electrolytes like this compound?

this compound may exhibit proton conductivity under specific conditions. Impedance spectroscopy across a temperature range (e.g., 25–150°C) can identify phase transitions, as seen in CsHSO₄, where proton conductivity increases fourfold above 140°C . Differential scanning calorimetry (DSC) and XRD help correlate conductivity jumps with structural changes (e.g., melting of sulfur by-products or sulfate reorientation) .

Q. How can polymorphism in cyclohexylammonium salts impact their application in nanomaterials synthesis?

Polymorphs arise from variations in crystallization solvents or cooling rates. For instance, cyclohexylammonium thiocyanate forms a 3D hydrogen-bonded network in polar solvents but isolated ion pairs in apolar media. Such differences affect thermal stability and reactivity as precursors for nickel oxide/sulfide nanocrystals. Controlled recrystallization (e.g., slow evaporation in DMF) ensures phase uniformity .

Q. What computational and experimental approaches validate hydrogen-bonding networks in cyclohexylammonium salts?

Combine XRD-derived bond lengths/angles with density functional theory (DFT) to model interaction energies. For example, N–H···O bond lengths <2.0 Å indicate strong hydrogen bonds, while longer bonds suggest weaker interactions. IR spectroscopy (e.g., N–H stretching at 3100–3300 cm⁻¹) and Hirshfeld surface analysis further quantify bonding contributions .

Methodological Considerations

- Data Contradictions : Conflicting XRD patterns may stem from incomplete purification or solvent inclusion. Use thermogravimetric analysis (TGA) to detect solvent residues and repeat syntheses under inert atmospheres to avoid oxidation .

- Reproducibility : Document template ratios and heating rates meticulously in solvothermal syntheses. Small deviations (e.g., ±5°C) can shift phase outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.